2-phenyl-5-[1-(2-thienylsulfonyl)-1H-pyrazol-3-yl]-1,3-thiazole

Lipophilicity FLT‑3 kinase Drug‑likeness

2‑Phenyl‑5‑[1‑(2‑thienylsulfonyl)‑1H‑pyrazol‑3‑yl]‑1,3‑thiazole (CAS 318248‑79‑2) is a fully synthetic, heterocyclic small molecule with the molecular formula C₁₆H₁₁N₃O₂S₃ and an exact monoisotopic mass of 373.001 Da. The compound belongs to a class of thiazole‑pyrazole conjugates bearing a thienylsulfonyl group, a scaffold that has been investigated in kinase inhibitor programs, notably as FLT‑3 kinase inhibitor candidates.

Molecular Formula C16H11N3O2S3
Molecular Weight 373.46
CAS No. 318248-79-2
Cat. No. B2617737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-5-[1-(2-thienylsulfonyl)-1H-pyrazol-3-yl]-1,3-thiazole
CAS318248-79-2
Molecular FormulaC16H11N3O2S3
Molecular Weight373.46
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)S(=O)(=O)C4=CC=CS4
InChIInChI=1S/C16H11N3O2S3/c20-24(21,15-7-4-10-22-15)19-9-8-13(18-19)14-11-17-16(23-14)12-5-2-1-3-6-12/h1-11H
InChIKeyGYFXDYOXGREKFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-5-[1-(2-thienylsulfonyl)-1H-pyrazol-3-yl]-1,3-thiazole (CAS 318248-79-2): Core Identity and Physicochemical Baseline


2‑Phenyl‑5‑[1‑(2‑thienylsulfonyl)‑1H‑pyrazol‑3‑yl]‑1,3‑thiazole (CAS 318248‑79‑2) is a fully synthetic, heterocyclic small molecule with the molecular formula C₁₆H₁₁N₃O₂S₃ and an exact monoisotopic mass of 373.001 Da . The compound belongs to a class of thiazole‑pyrazole conjugates bearing a thienylsulfonyl group, a scaffold that has been investigated in kinase inhibitor programs, notably as FLT‑3 kinase inhibitor candidates [1]. Physicochemical predictions (ACD/Labs Percepta) indicate a moderate lipophilicity (cLogP ≈ 3.89), a polar surface area of 130 Ų, and a boiling point of 633.4 ± 65.0 °C, consistent with a stable, rule‑of‑five compliant molecule suitable for oral bioavailability research .

FLT-3 kinase inhibitor lead optimization scaffold
Predicted drug-like profile supports oral bioavailability research
Authenticated spectral reference for QC identity verification

Why Generic 2‑Phenyl‑5‑[1‑(2‑thienylsulfonyl)‑1H‑pyrazol‑3‑yl]‑1,3‑thiazole Substitution Carries Risk


The 2‑phenyl‑5‑[1‑(2‑thienylsulfonyl)‑1H‑pyrazol‑3‑yl]‑1,3‑thiazole scaffold is not interchangeable with close analogs that bear different aryl, sulfonyl, or heterocyclic linking groups. In the FLT‑3 kinase inhibitor patent family (e.g., AU2009202639A8), subtle modifications to the thiazole and pyrazole substituents led to orders‑of‑magnitude changes in kinase inhibitory potency [1]. Moreover, the predicted physicochemical fingerprint—including a cLogP of 3.89, a PSA of 130 Ų, and zero hydrogen‑bond donors—creates a narrow ADME window that can be drastically altered by seemingly minor structural changes . Therefore, the assumption that a generic “thiazole‑pyrazole” analog will reproduce the same biological or physicochemical profile is unfounded and is unsupported by available structure‑activity relationship data.

SAR sensitivity: Minor aryl/sulfonyl modifications may drastically shift kinase inhibitory potency.
ADME window: Predicted narrow physicochemical profile can be altered by structural analogs.
Identity gap: Close analogs lack authenticated spectral references, complicating QC confirmation.

Quantitative Differentiation Evidence for 2‑Phenyl‑5‑[1‑(2‑thienylsulfonyl)‑1H‑pyrazol‑3‑yl]‑1,3‑thiazole


Lipophilicity Advantage: Lower cLogP Relative to Common FLT‑3 Inhibitor Scaffolds

The target compound’s predicted cLogP of 3.89 (ACD/Labs Percepta) is significantly lower than that of the prototypical FLT‑3 inhibitor class member 5‑phenyl‑N‑[4‑(2‑pyrrolidin‑1‑ylethoxy)phenyl]‑1,3‑thiazol‑2‑amine, which has a predicted cLogP > 5.0 [1]. Lower lipophilicity is generally associated with reduced off‑target promiscuity and improved metabolic stability, making the target compound a more attractive starting point for lead optimization.

cLogP vs. FLT-3 comparator
Predicted model
3.89 vs >5.0 (Δ >1.1 log)
Predicted lower lipophilicity may reduce off-target promiscuity risk and support oral bioavailability probability.
ACD/Labs Percepta v14.00; experimental validation required.
Lipophilicity FLT‑3 kinase Drug‑likeness

Topological Polar Surface Area within Optimal Range for CNS Penetration

The predicted topological polar surface area (TPSA) of 130 Ų places the target compound within the favorable range (60‑140 Ų) for blood‑brain barrier penetration, whereas closely related pyrazole‑thiazole analogs bearing additional polar substituents (e.g., carboxylic acid groups) exhibit TPSA values exceeding 160 Ų, which is predictive of poor CNS exposure . This positions CAS 318248‑79‑2 as a preferred scaffold when CNS activity is desired.

TPSA within CNS range
Class-level inference
130 Ų vs >160 Ų (Δ >30 Ų)
Predicted TPSA may support blood-brain barrier penetration research; comparator analogs likely lack CNS exposure.
In silico prediction; experimental BBB data required.
Blood‑brain barrier Polar surface area CNS drug design

Unique Spectral Fingerprint Enables Definitive Identity Verification

The compound possesses a unique FTIR and ¹H NMR spectral fingerprint archived in the Wiley KnowItAll/SpectraBase library (SpectraBase Compound ID 6K2rkWZAa3Y) [1]. In contrast, generic “thiazole‑pyrazole” analogs lack publicly accessible, verified spectral references. This authenticated spectral profile allows procurement officers to unambiguously confirm compound identity and purity upon receipt, mitigating the risk of mis‑labeled or degraded material.

Authenticated spectral reference
Specification review
FTIR & 1H NMR (SpectraBase)
Supports unambiguous identity verification and QC; reduces risk of misidentified material.
SpectraBase ID 6K2rkWZAa3Y; sample from Nippon Soda Co.
QC/QA Spectral fingerprint Procurement specification

Recommended Application Scenarios for 2‑Phenyl‑5‑[1‑(2‑thienylsulfonyl)‑1H‑pyrazol‑3‑yl]‑1,3‑thiazole Based on Differential Evidence


Kinase Inhibitor Lead Optimization Campaigns Targeting FLT‑3 or Related Tyrosine Kinases

The compound serves as a moderately lipophilic, rule‑of‑five compliant core scaffold for FLT‑3 inhibitor programs. Its cLogP (3.89) and TPSA (130 Ų) are more favorable than many 5‑phenyl‑thiazol‑2‑amine derivatives described in patent AU2009202639A8, making it a strategically superior starting point for optimizing oral bioavailability and reducing off‑target liabilities [1].

CNS‑Penetrant Kinase Probe Development

Because the TPSA of 130 Ų falls within the established CNS‑drug space (60‑140 Ų), the compound is a rational choice for neuroscience‑focused kinase inhibitor design where blood‑brain barrier penetration is a prerequisite .

Analytical Reference Standard for Spectral Identity Confirmation

The authenticated FTIR and ¹H NMR spectra deposited in SpectraBase provide an immediate, cost‑effective reference for identity testing. Procurement of CAS 318248‑79‑2 alongside the spectral data enables QC/QA laboratories to verify compound integrity without the need for de novo structure elucidation [1].

Application
Selection Property
Validation Focus
FLT-3 kinase lead optimization
Predicted moderate lipophilicity & drug-like TPSA
Oral bioavailability and off-target liability assessment
CNS-penetrant kinase probe design
TPSA within predicted CNS-favorable range
Blood-brain barrier penetration experimental validation
Analytical reference standard
Available authenticated FTIR/¹H NMR spectra
Identity confirmation without de novo elucidation
Quote Request

Request a Quote for 2-phenyl-5-[1-(2-thienylsulfonyl)-1H-pyrazol-3-yl]-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.